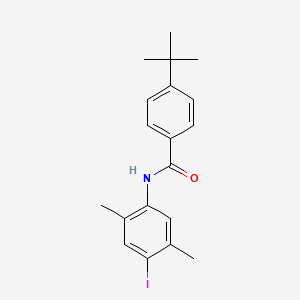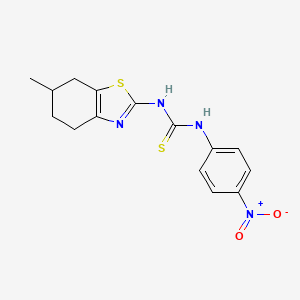
2-(5-bromo-2-furoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide
Descripción general
Descripción
2-(5-bromo-2-furoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a hydrazinecarboxamide derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(5-bromo-2-furoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various cellular signaling pathways. It has been reported to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. The compound has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(5-bromo-2-furoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been found to exhibit various biochemical and physiological effects. The compound has been reported to induce apoptosis and cell cycle arrest in cancer cells. It has also been found to inhibit the replication of viruses by targeting viral enzymes. Furthermore, the compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-bromo-2-furoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has several advantages for lab experiments. The compound is easy to synthesize and has been found to exhibit potent therapeutic activity. However, the compound has some limitations as well. It is relatively unstable and requires careful handling. Furthermore, the compound has not been extensively studied in vivo, and its safety profile is not well established.
Direcciones Futuras
There are several future directions for the research on 2-(5-bromo-2-furoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide. Firstly, further studies are required to elucidate the mechanism of action of the compound. Secondly, the compound should be evaluated for its safety and efficacy in vivo. Thirdly, the potential of the compound as a therapeutic agent for various diseases should be explored. Finally, the synthesis of novel analogs of the compound should be investigated to improve its potency and selectivity.
Conclusion:
In conclusion, 2-(5-bromo-2-furoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to exhibit anticancer, antiviral, and anti-inflammatory activities. The synthesis of the compound is relatively easy, but it has some limitations as well. Further studies are required to elucidate the mechanism of action of the compound, evaluate its safety and efficacy in vivo, and explore its potential as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
2-(5-bromo-2-furoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and anti-inflammatory activities. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the replication of viruses such as hepatitis C virus and dengue virus. Furthermore, the compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-[(5-bromofuran-2-carbonyl)amino]-3-(2-methoxy-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O6/c1-23-10-6-7(18(21)22)2-3-8(10)15-13(20)17-16-12(19)9-4-5-11(14)24-9/h2-6H,1H3,(H,16,19)(H2,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYMCNYVAXIJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NNC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-bromofuran-2-yl)carbonyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(3,4-dimethoxyphenyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B4114754.png)
![4-{2-[(4-biphenylyloxy)acetyl]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B4114765.png)

![dimethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4114772.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4114781.png)
![2-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4114789.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(3,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4114794.png)
![2-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-phenylacetamide](/img/structure/B4114796.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4114800.png)
![methyl 4-[6,7-dimethyl-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4114814.png)

![ethyl 3-acetyl-1-(4-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B4114818.png)
![3-hydroxy-4-(4-isopropylphenyl)-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B4114824.png)
![N-[3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4114834.png)